molecular formula C14H11FO3 B2443332 2-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 360778-48-9

2-[(3-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B2443332
CAS No.: 360778-48-9
M. Wt: 246.237
InChI Key: YVCZMWYFCOWBIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond, followed by acidification to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorine atom in the benzyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)oxy]benzoic acid
  • 3-[(2-Fluorobenzyl)oxy]benzoic acid
  • 4-[(2-Fluorobenzyl)oxy]benzoic acid

Comparison: 2-[(3-Fluorobenzyl)oxy]benzoic acid is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZMWYFCOWBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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